molecular formula C7H5NO2S B6153707 2-(2-cyanothiophen-3-yl)acetic acid CAS No. 2384879-91-6

2-(2-cyanothiophen-3-yl)acetic acid

Cat. No.: B6153707
CAS No.: 2384879-91-6
M. Wt: 167.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanothiophen-3-yl)acetic acid is a thiophene-derived carboxylic acid characterized by a cyano (-CN) substituent at the 2-position of the thiophene ring and an acetic acid moiety at the 3-position. This compound belongs to a class of heterocyclic carboxylic acids with applications in medicinal chemistry, organic synthesis, and materials science. The cyano group enhances electron-withdrawing properties, influencing reactivity, acidity, and intermolecular interactions.

Properties

CAS No.

2384879-91-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cyanothiophen-3-yl)acetic acid typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the acylation process. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Cyanothiophen-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-cyanothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-cyanothiophen-3-yl)acetic acid with structurally related thiophene-acetic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups
This compound -CN (2-position) C₇H₅NO₂S 167.19 (calc.) Cyano, carboxylic acid
Thiophene-3-acetic acid None C₆H₆O₂S 142.17 Carboxylic acid
2-Amino-2-(thiophen-3-yl)acetic acid -NH₂ (2-position) C₆H₇NO₂S 157.19 Amino, carboxylic acid
2-(2-Methylthiophen-3-yl)acetic acid -CH₃ (2-position) C₇H₈O₂S 156.20 (calc.) Methyl, carboxylic acid
2-[(Thiophen-3-yl)formamido]acetic acid -CONHCH₂COOH (3-position) C₇H₇NO₃S 185.20 Formamido, carboxylic acid

Key Observations :

  • Electron Effects: The cyano group in the target compound increases acidity compared to methyl or amino substituents, which are electron-donating. This aligns with trends observed in brominated phenylacetic acids, where electron-withdrawing groups enlarge C–C–C bond angles .
  • Hydrogen Bonding: Carboxylic acid groups in all compounds facilitate dimerization via O–H···O hydrogen bonds (e.g., centrosymmetric dimers in brominated phenylacetic acid ). Cyano and formamido groups may introduce additional polar interactions.

Q & A

Q. What are the key structural features of 2-(2-cyanothiophen-3-yl)acetic acid that influence its reactivity and biological activity?

The compound’s reactivity arises from its thiophene ring (a sulfur-containing heterocycle), the electron-withdrawing cyano (-CN) group at position 2, and the acetic acid moiety. The cyano group enhances electrophilic substitution on the thiophene ring, while the acetic acid enables hydrogen bonding and salt formation, critical for biological interactions (e.g., enzyme inhibition) . Comparative studies of analogs (e.g., chloro or methoxy substitutions) suggest that electron-withdrawing groups at position 2 increase stability and modulate binding affinity in biological systems .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

Key steps include:

  • Regioselective bromination/cyanation : Use bromine in acetic acid for controlled substitution on the thiophene ring, followed by cyanation via nucleophilic displacement .
  • Solvent selection : Tetrahydrofuran (THF) or acetic acid improves reaction homogeneity and minimizes side reactions .
  • Catalyst optimization : Sodium iodide or transition-metal catalysts (e.g., Pd) enhance cyanation efficiency .
    Post-synthesis, recrystallization in ethanol/water mixtures (1:1 v/v) achieves >95% purity, as validated by HPLC and NMR .

Q. What experimental methods are recommended to assess the biological activity of this compound?

  • Enzyme inhibition assays : For inflammatory targets (e.g., mPGES-1), use fluorescence-based assays with IC50 calculations .
  • Cell viability studies : Compare cytotoxicity against cancer cell lines (e.g., HeLa) using MTT assays, with 2-(thiophen-2-yl)acetic acid as a reference .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Contradictions often stem from differences in substituent electronic effects or stereochemistry. For example:

  • Chloro vs. cyano analogs : The cyano group’s stronger electron-withdrawing nature increases electrophilicity, altering binding modes compared to chloro derivatives .
  • Stereochemical considerations : Use X-ray crystallography (e.g., SHELXL refinement) to confirm molecular conformation and hydrogen-bonding patterns, which directly impact activity .
    Methodological resolution involves paired in vitro assays (e.g., dose-response curves) and computational docking (e.g., AutoDock Vina) to correlate structural features with activity trends .

Q. What strategies are effective for crystallographic analysis of this compound using SHELX software?

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. Ensure θmax > 25° for high-resolution data .
  • Structure refinement : In SHELXL, apply TWIN/BASF commands for handling twinned crystals. Use anisotropic displacement parameters for non-H atoms and riding models for H atoms .
  • Validation : Check for Rint < 0.05 and R1 < 0.04 using WinGX/ORTEP for graphical validation of thermal ellipsoids and hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on the thiophene ring?

  • Systematic substitution : Synthesize derivatives with halogens (Cl, Br), electron-donating groups (OMe), or bulky substituents (e.g., tert-butyl) at positions 2, 4, or 5 .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .
  • Crystallographic analysis : Compare bond lengths (e.g., C–O in methoxy groups: 1.36–1.42 Å) and dihedral angles to quantify steric/electronic effects .

Q. What methodologies mitigate challenges in handling hygroscopicity or degradation during experiments?

  • Storage : Store under argon at –20°C in amber vials to prevent moisture absorption and photodegradation .
  • In-situ characterization : Use Karl Fischer titration for real-time moisture monitoring during synthesis .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.